

Physical and chemical properties of Methyl 4-amino-2,6-difluorobenzoate

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Compound of Interest

| | |
|----------------|-------------------------------------|
| Compound Name: | Methyl 4-amino-2,6-difluorobenzoate |
| Cat. No.: | B071006 |

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An In-depth Technical Guide to Methyl 4-amino-2,6-difluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-2,6-difluorobenzoate is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug discovery. Its structural motifs, including a difluorinated benzene ring and an amino group, make it a valuable building block, particularly in the burgeoning field of targeted protein degradation. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Methyl 4-amino-2,6-difluorobenzoate**, along with generalized experimental protocols for its synthesis and analysis. Furthermore, its emerging role in the development of Proteolysis Targeting Chimeras (PROTACs) is discussed.

Core Physicochemical Properties

The precise experimental determination of all physical properties for **Methyl 4-amino-2,6-difluorobenzoate** is not readily available in the public domain. However, a combination of data from chemical suppliers and computational predictions provides a solid foundation for its characteristics.

Table 1: Physical and Chemical Properties of **Methyl 4-amino-2,6-difluorobenzoate**

| Property | Value | Source/Notes |
|--------------------------------|--|--|
| IUPAC Name | methyl 4-amino-2,6-difluorobenzoate | [1] |
| CAS Number | 191478-99-6 | [1] [2] |
| Molecular Formula | C ₈ H ₇ F ₂ NO ₂ | [1] [2] |
| Molecular Weight | 187.14 g/mol | [1] [2] |
| Appearance | White to off-white solid/powder | Inferred from related compounds |
| Melting Point | Data not available | Data for the related Methyl 4-bromo-2,6-difluorobenzoate is 41-43°C. |
| Boiling Point | Data not available | Data for the isomer Methyl 2,4-difluorobenzoate is 128-129°C. [3] |
| Solubility | Data not available | Expected to be soluble in common organic solvents like methanol, ethanol, DMSO, and DMF. |
| pKa | Data not available | The amino group is expected to have a pKa typical for anilines. |
| XLogP3 | 1.3 | Computed by PubChem [1] |
| Hydrogen Bond Donor Count | 1 | Computed by PubChem [1] |
| Hydrogen Bond Acceptor Count | 3 | Computed by PubChem [1] |
| Topological Polar Surface Area | 52.3 Å ² | Computed by PubChem [1] |

Spectroscopic Data

Detailed experimental spectra for **Methyl 4-amino-2,6-difluorobenzoate** are not widely published. The following are predicted and expected spectral characteristics based on its structure and data from analogous compounds.

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl ester protons. The fluorine atoms will cause characteristic splitting of the adjacent aromatic proton signals.
- ^{13}C NMR: The carbon NMR will display signals for the carbonyl carbon of the ester, the aromatic carbons (with C-F couplings), and the methyl carbon.
- Mass Spectrometry: The mass spectrum should show a molecular ion peak (M^+) at m/z 187.14, with fragmentation patterns corresponding to the loss of the methoxy group and other fragments.
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the amine, C=O stretching of the ester, C-F stretching, and aromatic C-H and C=C stretching. The absorption bands for the methyl group are expected in the 2900 cm^{-1} region^[4].

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and purification of **Methyl 4-amino-2,6-difluorobenzoate** are not readily available in peer-reviewed literature. However, based on standard organic chemistry transformations and protocols for similar compounds, a general methodology can be outlined.

Synthesis of Methyl 4-amino-2,6-difluorobenzoate

A plausible synthetic route involves the esterification of the corresponding carboxylic acid.

Reaction:

4-amino-2,6-difluorobenzoic acid + Methanol --(Acid Catalyst)--> **Methyl 4-amino-2,6-difluorobenzoate** + Water

Materials:

- 4-amino-2,6-difluorobenzoic acid
- Methanol (anhydrous)
- Strong acid catalyst (e.g., concentrated sulfuric acid or thionyl chloride)
- Sodium bicarbonate solution (saturated)
- Brine
- Anhydrous magnesium sulfate
- Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

- In a round-bottom flask, suspend 4-amino-2,6-difluorobenzoic acid in an excess of anhydrous methanol.
- Cool the mixture in an ice bath.
- Slowly add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or a slight excess of thionyl chloride).
- Allow the reaction to warm to room temperature and then reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.
- Neutralize the residue with a saturated solution of sodium bicarbonate.
- Extract the aqueous layer with an organic solvent like ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

- Remove the solvent in vacuo to yield the crude product.

Purification

The crude **Methyl 4-amino-2,6-difluorobenzoate** can be purified by standard laboratory techniques.

Recrystallization:

- Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexanes).
- Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
- Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

For higher purity, the compound can be purified by flash column chromatography on silica gel, using a suitable eluent system such as a gradient of ethyl acetate in hexanes.

Analytical Characterization

The identity and purity of the synthesized **Methyl 4-amino-2,6-difluorobenzoate** should be confirmed by:

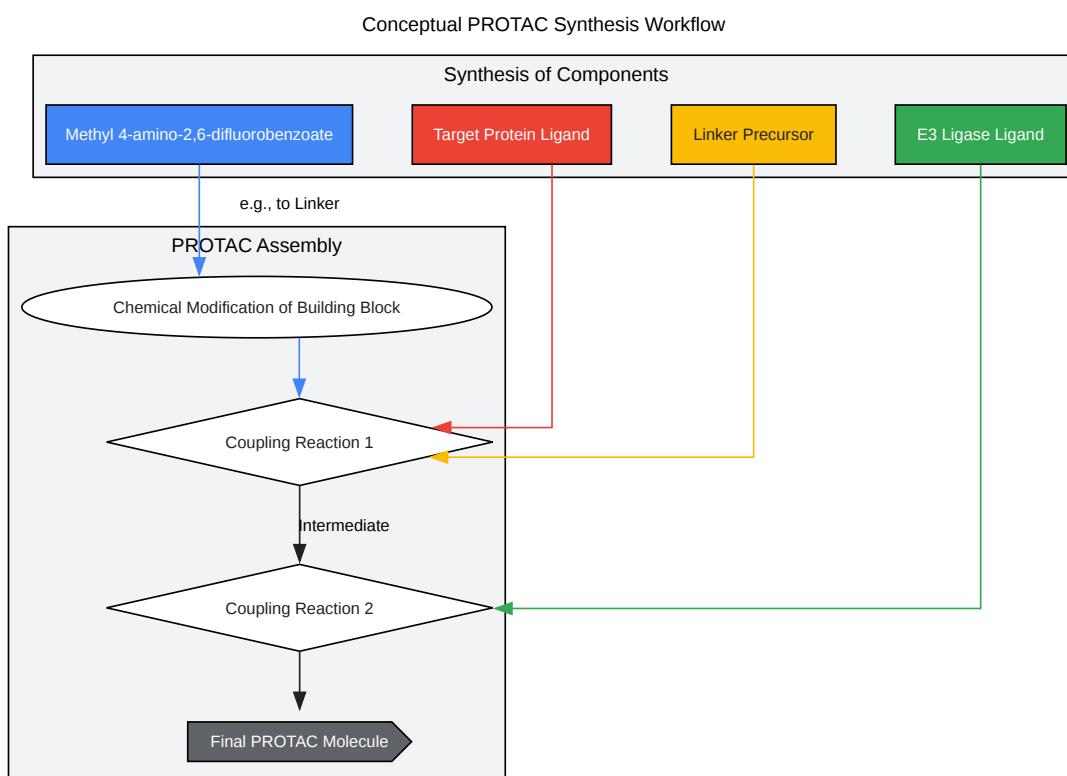
- NMR Spectroscopy (^1H and ^{13}C): To confirm the chemical structure.
- Mass Spectrometry: To verify the molecular weight.
- Melting Point Analysis: To assess purity.
- High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.

Role in Drug Development: A Building Block for PROTACs

Methyl 4-amino-2,6-difluorobenzoate is classified as a "Protein Degrader Building Block"[\[2\]](#). This strongly suggests its utility in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate specific target proteins.[\[5\]](#) They consist of three components: a "warhead" that binds to the target protein, an "anchor" that recruits an E3 ubiquitin ligase, and a "linker" that connects the two.[\[5\]](#)[\[6\]](#)[\[7\]](#)

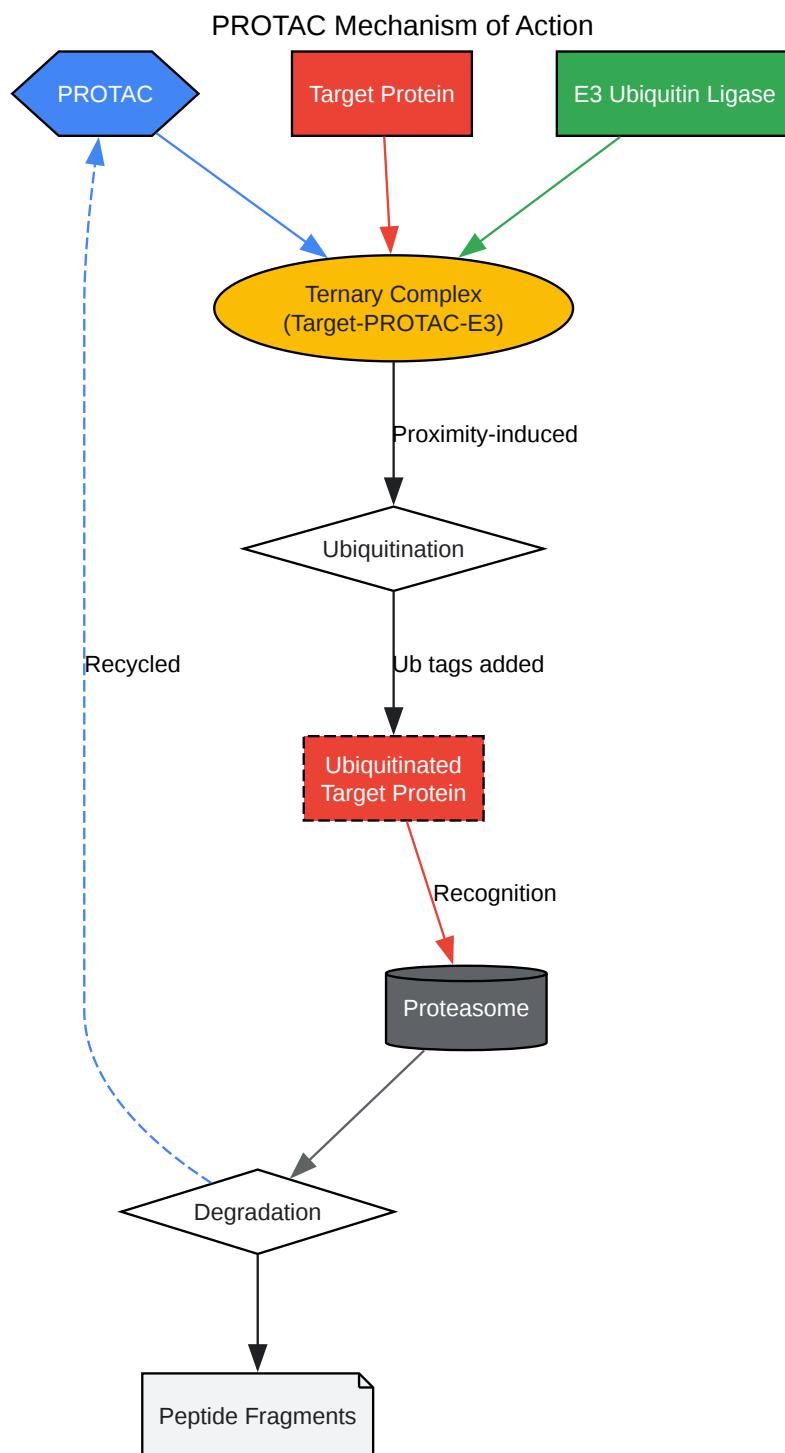
The structure of **Methyl 4-amino-2,6-difluorobenzoate** allows for its incorporation into any of these three components. The amino group provides a convenient handle for further chemical modification, enabling its attachment to other parts of the PROTAC molecule. The difluorinated phenyl ring can enhance binding affinity to the target protein or improve the pharmacokinetic properties of the final PROTAC, as fluorination is a common strategy in drug design to modulate metabolic stability and cell permeability[\[6\]](#)[\[8\]](#).

Below is a conceptual workflow illustrating the role of a building block like **Methyl 4-amino-2,6-difluorobenzoate** in the synthesis of a PROTAC.

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Caption: Conceptual workflow for PROTAC synthesis using a building block.

The following diagram illustrates the general mechanism of action of a PROTAC, which is the ultimate application of building blocks like **Methyl 4-amino-2,6-difluorobenzoate**.



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Caption: General mechanism of action for a PROTAC molecule.

Conclusion

Methyl 4-amino-2,6-difluorobenzoate is a valuable and versatile building block for medicinal chemistry, particularly in the design and synthesis of novel therapeutics like PROTACs. While a complete experimental dataset for its physical properties is not yet available, the existing information and data from related compounds provide a strong basis for its use in research and development. The synthetic and analytical protocols outlined in this guide, though generalized, offer a practical starting point for its preparation and characterization in a laboratory setting. As the field of targeted protein degradation continues to expand, the importance of specialized building blocks such as **Methyl 4-amino-2,6-difluorobenzoate** is set to grow.

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